molecular formula C12H11Cl2N B12618046 2-Chloro-3-chloromethyl-6,8-dimethylquinoline CAS No. 948290-71-9

2-Chloro-3-chloromethyl-6,8-dimethylquinoline

Cat. No.: B12618046
CAS No.: 948290-71-9
M. Wt: 240.12 g/mol
InChI Key: CWSRGSBHXSKFHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-chloromethyl-6,8-dimethylquinoline typically involves the chlorination of 6,8-dimethylquinoline. One common method includes the reaction of 6,8-dimethylquinoline with thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-chloromethyl-6,8-dimethylquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-chloromethyl-6,8-dimethylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-chloromethyl-6,8-dimethylquinoline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. It may also interfere with cellular signaling pathways, resulting in the modulation of gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
  • 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
  • 4-Chloro-6,7-dimethylquinoline
  • 2-Chloro-6,7-dimethoxy-4-methylquinoline
  • 5,7-Dichloro-2-methylquinoline
  • 4,7-Dichloro-2-methylquinoline

Uniqueness

2-Chloro-3-chloromethyl-6,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-6,8-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-7-3-8(2)11-9(4-7)5-10(6-13)12(14)15-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSRGSBHXSKFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588975
Record name 2-Chloro-3-(chloromethyl)-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-71-9
Record name 2-Chloro-3-(chloromethyl)-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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